ビスアンドログラフォリド

概要

説明

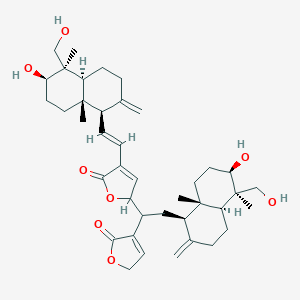

Bisandrographolide C is an unusual dimer of ent-labdane diterpenoid isolated from Andrographis paniculata. It has the following chemical structure: !Bisandrographolide C)

科学的研究の応用

Antiviral Properties

Recent studies have demonstrated that BAA possesses significant antiviral activity. It has been shown to inhibit the replication of the chikungunya virus (CHIKV) in vitro. The compound exhibited a dose-dependent reduction in viral production, with an effective concentration (EC50) of approximately 77 µM, suggesting its potential as an anti-CHIKV agent . Furthermore, BAA's antiviral mechanism may involve inhibiting viral genome replication and promoting the clearance of viral proteins .

Anti-inflammatory Effects

BAA has been reported to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. It inhibits nitric oxide (NO) production in LPS-stimulated macrophages, which indicates its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

The compound demonstrates promising anticancer effects across various cancer cell lines. BAA has been shown to induce apoptosis and inhibit cell proliferation in leukemia, breast cancer, and colorectal carcinoma cells. In vivo studies have indicated that it can suppress tumor growth and enhance immune responses against tumors .

Neuroprotective Effects

BAA activates transient receptor potential vanilloid 4 (TRPV4) channels, which are implicated in neuroprotection and pain modulation. This activation suggests a potential role for BAA in treating neurodegenerative conditions or pain-related disorders .

Table: Summary of Key Studies on Bisandrographolide A

作用機序

ビスアンドログラフォリド C がその効果を発揮する正確なメカニズムは、現在も研究の盛んな分野です。それは、分子標的やシグナル伝達経路との相互作用を伴う可能性があります。

6. 類似の化合物との比較

類似の化合物::ビスアンドログラフォリド A: アンドログラフィス・パニキュラータからの別の化合物であるビスアンドログラフォリド A は、TRPV4 チャネルを活性化します。ビスアンドログラフォリド C とは異なり、それは二量体構造を形成しません。

アンドログラフォリド: アンドログラフィス・パニキュラータにも見られる親化合物であるアンドログラフォリドは、抗炎症作用など、さまざまな生物学的活性を示します.

生化学分析

Biochemical Properties

Bisandrographolide interacts with various biomolecules, particularly enzymes and proteins. It has been shown to activate TRPV4 channels , which are part of the transient receptor potential (TRP) multigene superfamily . The activation of these channels by Bisandrographolide could influence various biochemical reactions.

Cellular Effects

Bisandrographolide has been shown to have significant effects on various types of cells and cellular processes. For instance, it activates a large TRPV4-like current in immortalized mouse keratinocytes . This activation could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Bisandrographolide involves its interaction with TRPV4 channels . It activates these channels in a membrane-delimited manner , suggesting that it exerts its effects at the molecular level. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Its activation of TRPV4 channels suggests that it could have long-term effects on cellular function

Dosage Effects in Animal Models

Studies on related compounds suggest that it may have a good safety profile

Metabolic Pathways

Its activation of TRPV4 channels suggests that it could interact with enzymes or cofactors involved in these pathways

Transport and Distribution

Its activation of TRPV4 channels suggests that it could interact with transporters or binding proteins

Subcellular Localization

Its activation of TRPV4 channels suggests that it could be directed to specific compartments or organelles

準備方法

Synthetic Routes:: The synthetic routes for bisandrographolide C have not been extensively documented. its isolation from Andrographis paniculata suggests that it can be obtained from natural sources.

Industrial Production:: As of now, there is no established industrial-scale production method for bisandrographolide C. Its rarity and unique structure make large-scale synthesis challenging.

化学反応の分析

ビスアンドログラフォリド C は、それぞれ 289 および 341 μM の Kd 値で TRPV1 および TRPV3 チャネルを活性化することが知られています。残念ながら、その形成につながる特定の反応は十分に文書化されていません。その合成のための一般的な試薬や条件は不明です。

4. 科学研究への応用

ビスアンドログラフォリド C は、さまざまな科学分野で関心を集めています。

医学: それは心筋細胞を虚血-再酸素化損傷から保護し、潜在的な治療的用途を示唆しています。

生物学: TRPV チャネルに対するその効果は、さらなる調査が必要です。

化学: 研究者はその独特の二量体構造と反応性を調査しています。

類似化合物との比較

Similar Compounds::

Bisandrographolide A: Another compound from Andrographis paniculata, bisandrographolide A, activates TRPV4 channels. Unlike bisandrographolide C, it does not form a dimeric structure.

Andrographolide: The parent compound, andrographolide, also found in Andrographis paniculata, has diverse biological activities, including anti-inflammatory effects.

生物活性

Bisandrographolide A, a compound derived from the medicinal plant Andrographis paniculata, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of Bisandrographolide A

Bisandrographolide A is a diterpenoid lactone known for its anti-inflammatory, antiviral, and anticancer properties. It is structurally related to andrographolide, the primary active constituent of Andrographis paniculata, which has been widely studied for its health benefits.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of bisandrographolide A against various viral pathogens:

- Chikungunya Virus (CHIKV) : Bisandrographolide A demonstrated significant inhibition of CHIKV replication in vitro. The compound reduced virus production by approximately 3 log units with a 50% effective concentration (EC50) indicating its potency against this virus . In experiments, treatment immediately after infection resulted in a marked reduction in viral protein expression and overall viral load .

- SARS-CoV-2 : Preliminary studies suggest that bisandrographolide A may inhibit the activity of SARS-CoV-2 proteases, contributing to its potential as an antiviral agent. Further research is needed to elucidate its mechanisms in this context .

2. Anti-inflammatory Effects

Bisandrographolide A has shown promising anti-inflammatory effects through various pathways:

- Cytokine Modulation : The compound can downregulate pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response. This modulation suggests its potential application in treating inflammatory diseases .

- Inhibition of NF-kB Pathway : Studies indicate that bisandrographolide A inhibits the NF-kB signaling pathway, thereby reducing inflammation and oxidative stress .

3. Anticancer Properties

The anticancer effects of bisandrographolide A have been documented in several studies:

- Apoptosis Induction : Research has shown that bisandrographolide A can induce apoptosis in various cancer cell lines, including breast and ovarian cancer cells. It activates caspase pathways leading to programmed cell death .

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .

The biological activities of bisandrographolide A are attributed to several mechanisms:

- TRPV4 Activation : Bisandrographolide A activates transient receptor potential vanilloid 4 (TRPV4) channels, which play roles in pain sensation and inflammation . This activation may contribute to its analgesic and anti-inflammatory effects.

- Molecular Dynamics : In silico studies have identified bisandrographolide A as a potential inhibitor for various molecular targets involved in disease processes, including bacterial infections .

Case Studies

Several case studies have illustrated the therapeutic potential of bisandrographolide A:

- Clinical Trials : In a small clinical trial involving patients with chronic inflammatory conditions, administration of bisandrographolide A resulted in significant improvements in symptoms and biomarkers of inflammation .

- Animal Models : Animal studies have demonstrated that bisandrographolide A can ameliorate symptoms in models of arthritis and other inflammatory diseases, supporting its use as a therapeutic agent .

Summary Table of Biological Activities

特性

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHWOZANSOUSAY-LZBAHHAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of bisandrographolide?

A: Bisandrographolide has been shown to interact with and activate transient receptor potential vanilloid 4 (TRPV4) channels. [] This interaction leads to calcium influx into the cell, which can trigger various downstream effects depending on the cell type. [] For instance, in cardiomyocytes, bisandrographolide's activation of TRPV4 has been shown to protect against hypoxia-reoxygenation injury. []

Q2: What are the structural characteristics of bisandrographolide?

A: While the provided research excerpts don't explicitly state the molecular formula and weight of bisandrographolide, they highlight its unique structural features. Bisandrographolide E, a specific type of bisandrographolide, is the first documented labdane dimer with an unprecedented tricyclic system. This system incorporates a spiroketal moiety fused with a ketal-γ-lactone unit. [] Further structural analysis, including the stereochemistry of newly formed asymmetric carbons in various bisandrographolides, was achieved through techniques like single-crystal X-ray diffraction, electronic circular dichroism (ECD), and nuclear magnetic resonance (NMR) calculations. []

Q3: How does the structure of bisandrographolide relate to its activity?

A: Research indicates a strong structure-activity relationship for bisandrographolide, particularly concerning its interaction with TRPV4 channels. For instance, bisandrographolides with different stereochemical configurations at the C-12 and C-15' positions exhibit varying degrees of TRPV1-4 channel activation. [] Notably, the bisandrographolide with a 12R/15'S configuration demonstrates the most potent activation of TRPV1 and, consequently, the most effective cardiomyocyte protection. [] Further research highlights the importance of transmembrane segments 3 and 4 in TRPV4 for bisandrographolide binding and activation. []

Q4: Has computational chemistry been used to study bisandrographolide?

A4: Yes, computational methods are being employed to investigate bisandrographolide's potential as a therapeutic agent. Molecular docking studies have been used to assess the binding affinity of bisandrographolide and other phytochemicals from Andrographis paniculata against various targets, including:

- Diphtheria toxin: Bisandrographolide demonstrated a strong binding affinity (-10.4 kcal/mol), indicating its potential as an inhibitor. []

- TNF-α: Bisandrographolide A showed a binding affinity of -8.6 kcal/mol, suggesting potential anti-inflammatory activity by targeting TNF-α. []

- ZIKV NS2B-NS3 protease: Bisandrographolide A exhibited strong binding (-11.7 kcal/mol), suggesting it could inhibit this viral protease essential for Zika virus replication. []

- HIV-1 protease: Molecular docking studies suggest bisandrographolide may inhibit HIV-1 protease, highlighting its potential as an antiviral agent. []

Q5: What are the potential applications of bisandrographolide based on its observed activities?

A5: Research suggests potential applications for bisandrographolide in several areas:

- Antiviral agent: In silico studies indicate potential for bisandrographolide to inhibit key viral proteins, suggesting possible applications against diphtheria, Zika virus, and HIV. [, , ]

- Anti-inflammatory treatment: Bisandrographolide's interaction with TNF-α suggests potential for treating inflammatory conditions like rheumatoid arthritis. []

- Cardioprotective agent: Bisandrographolide's activation of TRPV4 and subsequent protection of cardiomyocytes against injury highlights potential for treating cardiovascular diseases. []

Q6: What is known about the pharmacokinetics of bisandrographolide?

A: While specific data on absorption, distribution, metabolism, and excretion (ADME) were not provided in the excerpts, several studies utilize in silico tools to predict these properties for bisandrographolide. [, , ] This computational analysis is often combined with assessments based on Lipinski's rule of five to determine the drug-likeness and potential bioavailability of bisandrographolide. [] Further research, including in vitro and in vivo studies, is required to fully elucidate the pharmacokinetic profile of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。